![molecular formula C6H10O3 B1212611 (R)-2-Oxo-3-methylpentanoate CAS No. 61748-89-8](/img/structure/B1212611.png)
(R)-2-Oxo-3-methylpentanoate
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Overview
Description
(R)-3-methyl-2-oxovaleric acid is the (R)-enantiomer of 3-methyl-2-oxovaleric acid. It is an enantiomer of a (S)-3-methyl-2-oxovaleric acid.
Scientific Research Applications
1. Effects on Brain Enzyme Activity
(R)-2-Oxo-3-methylpentanoate has been studied for its effects on various brain enzymes. It competitively inhibits fatty acid synthetase activity, suggesting potential impacts on brain lipid metabolism. However, it does not significantly inhibit acetyl-CoA carboxylase and has no competitive effect on citrate synthase activity (Clark & Land, 1974).
2. Influence on Insulin Secretion
In islets, branched-chain 2-oxoacid transamination, involving (R)-2-Oxo-3-methylpentanoate, plays a role in insulin secretion. This process appears to be crucial for the stimulation of insulin secretion, highlighting the compound's importance in glucose metabolism (Pizarro-Delgado et al., 2009).
3. Analytical Applications
The compound has been used in the development of analytical methods for determining enantiomer concentrations in physiological fluids, aiding in isotope enrichment analysis. This is especially relevant in the study of diseases like diabetes mellitus and maple syrup urine disease (Schadewaldt et al., 1996).
4. Application in Organic Synthesis
(R)-2-Oxo-3-methylpentanoate is used in the synthesis of various natural products and pharmaceutical compounds. It serves as a key intermediate in synthetic routes, demonstrating its utility in organic chemistry (Hamad & Schinzer, 2000).
5. Role in Wine Aroma
The enantiomers of ethyl 2-hydroxy-4-methylpentanoate, closely related to (R)-2-Oxo-3-methylpentanoate, significantly contribute to the aroma profile of wines. Their presence and ratio influence the perception of fruity aromas, underlining the compound's importance in food science (Lytra et al., 2012).
properties
CAS RN |
61748-89-8 |
---|---|
Product Name |
(R)-2-Oxo-3-methylpentanoate |
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(3R)-3-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |
InChI Key |
JVQYSWDUAOAHFM-SCSAIBSYSA-N |
Isomeric SMILES |
CC[C@@H](C)C(=O)C(=O)O |
SMILES |
CCC(C)C(=O)C(=O)O |
Canonical SMILES |
CCC(C)C(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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